molecular formula C14H14N4O2 B3978342 3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one

3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one

Cat. No. B3978342
M. Wt: 270.29 g/mol
InChI Key: PZHZXMGUUBVEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one is a chemical compound that has been used in scientific research for various purposes. This compound is also known as AG1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

The mechanism of action of 3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one involves the inhibition of EGFR autophosphorylation. This leads to a decrease in downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway. This ultimately results in a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one are mainly related to its inhibition of EGFR signaling. This leads to a decrease in cell proliferation and survival, which has been shown to be beneficial in the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one in lab experiments is its selectivity for EGFR. This allows for specific inhibition of EGFR signaling without affecting other signaling pathways. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one in scientific research. One potential application is in the development of new cancer therapies. The inhibition of EGFR signaling has been shown to be effective in the treatment of certain types of cancer, and this compound could be used to develop more targeted therapies. Additionally, this compound could be used in the study of other signaling pathways that are affected by EGFR, such as the PI3K/Akt/mTOR pathway. Finally, further research could be done to improve the solubility of this compound, making it more useful in a wider range of experiments.

Scientific Research Applications

3-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinazolin-4(3H)-one has been used in various scientific research studies. One of the main applications of this compound is in the study of EGFR signaling pathways. It has been shown to inhibit the autophosphorylation of EGFR, leading to a decrease in downstream signaling events. This makes it a useful tool for studying the role of EGFR in various cellular processes.

properties

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethyl]-6-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-11-2-3-13-12(6-11)14(19)18(9-17-13)5-4-10-7-15-8-16-10/h2-3,6-9H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHZXMGUUBVEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN(C2=O)CCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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